Ethyl 4-methyl-2-oxocyclohexanecarboxylate (CAS 13537-82-1) is a highly versatile cyclic β-keto ester characterized by a rigid cyclohexane ring and a strategically positioned 4-methyl group. In industrial and advanced laboratory settings, it functions as a critical bifunctional precursor for reductive aminations, heterocyclizations, and Pechmann condensations . Unlike simpler unbranched analogs, the 4-methyl substituent provides a distinct steric environment that dictates downstream ring-pucker and stereochemistry. This makes it an indispensable procurement choice for the synthesis of conformationally constrained β-amino acids, complex bicyclic lactones, and targeted pharmaceutical intermediates where structural rigidity is paramount [1].
Substituting this compound with the more common ethyl 2-oxocyclohexanecarboxylate results in a critical loss of conformational control; the absence of the 4-methyl group allows dynamic ring-flipping in downstream products, destroying the single-handed helical locking required in foldamer applications [1]. Furthermore, attempting to bypass procurement by synthesizing the compound in-house via the Dieckmann cyclization of diethyl 3-methylheptanedioate is highly inefficient. Because both ester groups in the asymmetric precursor act as Claisen acceptors, the reaction intrinsically yields a roughly 50/50 mixture of the 4-methyl and 5-methyl positional isomers [2]. Procuring the isolated target compound is therefore essential to avoid massive yield losses and the severe process bottleneck of separating closely related isomers.
In the synthesis of cyclic β-amino acids, the choice of precursor dictates the structural integrity of the final peptide. Utilizing ethyl 4-methyl-2-oxocyclohexanecarboxylate to synthesize mACHC residues effectively locks the cyclohexane moiety due to the equatorial preference of the 4-methyl group. This prevents ring flipping and enforces a 100% single-handed 12/10-helical conformation [1]. In contrast, using the unsubstituted baseline (ethyl 2-oxocyclohexanecarboxylate) yields ACHC, which suffers from dynamic ring flipping and exhibits mixed, solvent-dependent screw-sense preferences [1].
| Evidence Dimension | Helical handedness and ring conformation |
| Target Compound Data | 100% single-handed 12/10-helix (locked ring pucker) |
| Comparator Or Baseline | Ethyl 2-oxocyclohexanecarboxylate (yields mixed, solvent-dependent handedness) |
| Quantified Difference | Complete elimination of dynamic ring flipping |
| Conditions | Reductive amination followed by incorporation into β-peptide frameworks |
Buyers synthesizing advanced peptide materials must select the 4-methyl variant to guarantee predictable, fixed chirality in the final macromolecule.
A major procurement driver for this compound is the difficulty of its de novo synthesis. When synthesized via the Dieckmann cyclization of diethyl 3-methylheptanedioate, the reaction produces a near 50/50 mixture of ethyl 4-methyl-2-oxocyclohexanecarboxylate and ethyl 5-methyl-2-oxocyclohexanecarboxylate [1]. This occurs because both terminal esters possess comparable Claisen acceptor reactivity. Procuring the commercially purified compound (>95% purity) bypasses this process bottleneck, eliminating the need for resource-intensive chromatographic separations that typically reduce overall throughput by more than half [1].
| Evidence Dimension | Target isomer yield and process efficiency |
| Target Compound Data | >95% isomeric purity (commercial procurement) |
| Comparator Or Baseline | In-house Dieckmann cyclization (yields ~50/50 isomeric mixture) |
| Quantified Difference | ~45-50% increase in usable isomer yield per synthetic step |
| Conditions | Intramolecular Claisen condensation with sodium ethoxide |
Direct procurement of the pure isomer is critical for scaling up syntheses without incurring the massive yield penalties associated with separating positional isomers.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate serves as an optimal electrophile in Pechmann-type condensations for pharmaceutical development. When reacted with 3-DMH-resorcinol in the presence of POCl3, it directly yields the methyl-substituted hexahydrocannabinol tricyclic core in a single step [1]. Using an acyclic or unsubstituted baseline would require subsequent, low-yield alkylation steps to introduce the critical methyl group at the C4-equivalent position, which is necessary for modulating adenylyl cyclase inhibition [1].
| Evidence Dimension | Synthetic steps to methyl-substituted tricyclic core |
| Target Compound Data | 1-step direct condensation |
| Comparator Or Baseline | Unsubstituted cyclic β-keto esters (require ≥2 steps with post-synthetic alkylation) |
| Quantified Difference | Reduction of synthetic route by at least 1 step, preserving core yield |
| Conditions | Condensation with resorcinol derivatives in benzene with POCl3 reflux |
For medicinal chemistry procurement, this compound drastically streamlines the synthesis of targeted receptor-binding analogs by embedding the necessary alkyl group directly into the cyclization precursor.
Directly following from its ability to lock cyclohexane ring flipping, this compound is the premier starting material for synthesizing mACHC β-amino acids used in single-handed helical peptide frameworks [1].
The pre-existing 4-methyl stereocenter makes it an ideal, high-efficiency precursor for the synthesis of (+)-mintlactone and other optically active α-methylene γ-butyrolactones, avoiding complex downstream alkylations .
It is heavily utilized in medicinal chemistry workflows to construct the tricyclic core of hexahydrocannabinols via direct condensation with resorcinol derivatives, streamlining the discovery of novel receptor modulators [2].
Irritant